molecular formula C21H22N4O4S3 B11188031 Ethyl 2-({[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-({[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11188031
M. Wt: 490.6 g/mol
InChI Key: UOHSOHFTFVVLIN-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a multifaceted structure This compound is characterized by the presence of multiple functional groups, including hydroxyl, sulfanyl, acetyl, amino, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. The initial step may involve the preparation of the pyrimidine core, followed by the introduction of the sulfanyl and acetyl groups. The final steps often include the formation of the thiazole ring and the esterification to form the ethyl carboxylate group. Reaction conditions may vary, but common reagents include bases such as sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form corresponding oxo and sulfoxide derivatives.

    Reduction: The compound can be reduced to form alcohols and thiols.

    Substitution: The amino and acetyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of oxo and sulfoxide derivatives.

    Reduction: Formation of alcohols and thiols.

    Substitution: Formation of substituted amino and acetyl derivatives.

Scientific Research Applications

Ethyl 2-({[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-({[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its biological effects.

Comparison with Similar Compounds

Ethyl 2-({[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:

  • Ethyl 2-({[(4-hydroxy-6-{[(4-chlorophenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-({[(4-hydroxy-6-{[(4-bromophenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

These compounds share structural similarities but differ in the substituents on the phenyl ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Biological Activity

Ethyl 2-({[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H31N3O2S2C_{28}H_{31}N_{3}O_{2}S_{2} with a molecular weight of 505.7 g/mol. The IUPAC name reflects its intricate structure, which includes functional groups such as thiazole, pyrimidine, and sulfanyl moieties that contribute to its biological properties.

Property Details
Molecular FormulaC28H31N3O2S2
Molecular Weight505.7 g/mol
IUPAC Name4-[(4-methylphenyl)sulfanylmethyl]-2-[2-oxo-2-(2,2,4,6,7-pentamethylquinolin-1-yl)ethyl]sulfanyl-1H-pyrimidin-6-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain kinases involved in cell proliferation and survival pathways. For instance, studies have demonstrated that compounds with similar thiazole and pyrimidine structures can effectively inhibit cancer cell growth by inducing apoptosis and blocking cell cycle progression .

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. A review highlighted that various pyrimidine-based compounds exhibit significant activity against pathogenic bacteria such as E. coli and S. aureus, as well as antifungal activity against Candida albicans due to the presence of specific substituents . The unique structural features of this compound may enhance its efficacy against resistant strains.

Anticancer Potential

The compound's anticancer potential has been explored through various in vitro studies. For example, compounds similar to this one have shown promising results in inhibiting tumor growth across different cancer cell lines. A recent study indicated that thiazole derivatives exhibit significant cytotoxicity against various cancer types with IC50 values suggesting potent activity . The structure-activity relationship analysis revealed that modifications on the thiazole ring can lead to enhanced potency against specific cancer cell lines.

Case Studies and Research Findings

  • Anticancer Screening : A study conducted on a library of compounds identified several thiazole-containing derivatives with notable anticancer properties. The mechanism involved the modulation of apoptotic pathways and inhibition of tumor growth in xenograft models .
  • Antimicrobial Efficacy : In a comparative study assessing the antimicrobial activity of various pyrimidine derivatives, the presence of hydroxyl and sulfanyl groups was correlated with increased antimicrobial efficacy against both gram-positive and gram-negative bacteria .
  • Structure Activity Relationship (SAR) : Research into SAR has demonstrated that specific substitutions on the thiazole ring significantly enhance biological activity. For instance, electron-donating groups at certain positions were found to improve interactions with biological targets, leading to increased potency .

Properties

Molecular Formula

C21H22N4O4S3

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-[[4-[(4-methylphenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H22N4O4S3/c1-4-29-19(28)18-13(3)22-21(32-18)25-17(27)11-31-20-23-14(9-16(26)24-20)10-30-15-7-5-12(2)6-8-15/h5-9H,4,10-11H2,1-3H3,(H,22,25,27)(H,23,24,26)

InChI Key

UOHSOHFTFVVLIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)C)C

Origin of Product

United States

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